Methyl 3-bromo-2-hydroxy-2-phenylpropanoate
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Overview
Description
Methyl 3-bromo-2-hydroxy-2-phenylpropanoate is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.099. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
Methyl 3-bromo-2-hydroxy-2-phenylpropanoate is involved in various chemical synthesis and reaction studies, demonstrating its versatility in organic chemistry. For instance, it plays a role in the Reformatsky reaction with 2-phenylpropanal, leading to the creation of diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates, showcasing its utility in stereochemistry and synthesis of complex organic compounds (MatsumotoTakashi & FukuiKenji, 1972). Additionally, its role in homolytic reactions of ligated boranes highlights its contribution to the development of novel synthetic methodologies involving electron-deficient alkenes and radical chain mechanisms (J. A. Baban & B. P. Roberts, 1988).
Biomaterials and Tissue Engineering
Research on polyhydroxyalkanoates (PHA) as biomaterials for medical devices and tissue engineering has seen significant advancements. PHAs, including copolymers like PHBV and P4HB, have been explored for their potential in developing sutures, repair devices, and other medical applications due to their biodegradability and thermoprocessability. This compound derivatives might be involved in the synthesis or modification of these biomaterials, contributing to the diversification of PHAs for various biomedical applications (Guoqiang Chen & Qiong Wu, 2005).
Organic Electronics and Polymer Science
In the field of organic electronics and polymer science, this compound serves as a building block for the synthesis of functional materials. For example, the creation of fluorescent polymers through atom transfer radical polymerization (ATRP) with dimethylamino chalcones as initiators demonstrates its utility in developing materials with specific optical properties, relevant for applications in light-emitting devices and sensors (Qiu-Xuan Zhou et al., 2014). This showcases the compound's role in the synthesis of novel polymeric materials with enhanced functionality.
Medicinal Chemistry and Drug Development
In medicinal chemistry, the synthesis and biological activity screening of novel compounds containing this compound derivatives highlight its potential in drug discovery. The exploration of these compounds for cytotoxicity, anti-inflammatory, and antibacterial activities provides insights into their therapeutic potential and the development of prodrugs. Studies focusing on the synthesis, characterization, and activity screening of such derivatives indicate their significance in creating new therapeutic agents with optimized properties (D. Yancheva et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that brominated compounds often undergo free radical reactions . In such reactions, the bromine atom can be replaced by other groups, leading to changes in the compound’s properties and interactions .
Biochemical Pathways
Brominated compounds are generally involved in various biochemical reactions, including free radical bromination and nucleophilic substitution .
Result of Action
The compound’s interactions with its targets could potentially lead to changes in cellular functions and processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Methyl 3-bromo-2-hydroxy-2-phenylpropanoate. For instance, the rate of free radical reactions involving brominated compounds can be influenced by temperature .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-bromo-2-hydroxy-2-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-14-9(12)10(13,7-11)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUURPDGZFXFWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CBr)(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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